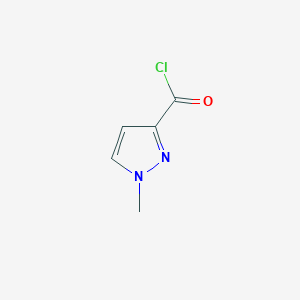
Cloruro de 1-metil-1H-pirazol-3-carbonilo
Descripción general
Descripción
1-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-1H-pyrazole-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-methyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Aminotiazoles
Cloruro de 1-metil-1H-pirazol-3-carbonilo: se utiliza como reactivo en la síntesis de aminotiazoles, que son importantes como moduladores de la γ-secretasa. Estos compuestos son significativos en la investigación del Alzheimer por su potencial para alterar la producción de beta amiloide, una proteína asociada con la enfermedad .
Desarrollo de Inhibidores de JAK2
Este compuesto sirve como precursor en la creación de amino-pirido-indol-carboxamidas, que se investigan como posibles inhibidores de Janus Kinasa 2 (JAK2). Estos inhibidores podrían utilizarse en el tratamiento de trastornos mieloproliferativos, un grupo de enfermedades donde las células sanguíneas crecen excesivamente .
Inhibidores de TGF-β1 y Señalización Activa A
Los investigadores utilizan This compound en el desarrollo de derivados de piridina que actúan como inhibidores de TGF-β1 y la señalización activa A. Esta vía es crucial en la regulación del crecimiento y la diferenciación celular, y su inhibición es un enfoque prometedor en la terapia del cáncer .
Inhibidores de la Kinasa c-Met
El compuesto también está involucrado en la síntesis de análogos de MK-2461, que inhiben la kinasa c-Met. Esta kinasa juega un papel en varios aspectos de la biología del cáncer, incluida la metástasis, y los inhibidores pueden ser un activo valioso en las estrategias de tratamiento del cáncer .
Bloques de Construcción Químicos
Debido a su grupo cloro reactivo, This compound es un bloque de construcción versátil en la síntesis química. Se utiliza para introducir el grupo pirazol en moléculas más grandes y complejas, que pueden tener una variedad de aplicaciones en química medicinal y ciencia de materiales .
Mecanismo De Acción
Target of Action
Related pyrazole compounds are known to interact with various enzymes and receptors, influencing their function
Mode of Action
The mode of action of 1-methyl-1H-pyrazole-3-carbonyl chloride involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This interaction can lead to changes in the function of the target molecules.
Biochemical Pathways
Pyrazole compounds are known to be involved in various biochemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can influence various downstream effects in the cell.
Action Environment
The action of 1-methyl-1H-pyrazole-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity can be influenced by the presence of a strong base Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH
Análisis Bioquímico
Biochemical Properties
1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 1-methyl-1H-pyrazole-3-carbonyl chloride, are known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to changes in the metabolism of other compounds and affect cellular processes.
Cellular Effects
The effects of 1-methyl-1H-pyrazole-3-carbonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to exhibit antiproliferative activity against cancer cell lines, such as HeLa cells . This suggests that 1-methyl-1H-pyrazole-3-carbonyl chloride may have potential as an anticancer agent by affecting cell growth and division.
Molecular Mechanism
At the molecular level, 1-methyl-1H-pyrazole-3-carbonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to inhibit cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, 1-methyl-1H-pyrazole-3-carbonyl chloride may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-methyl-1H-pyrazole-3-carbonyl chloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to 1-methyl-1H-pyrazole-3-carbonyl chloride can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-3-carbonyl chloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-methyl-1H-pyrazole-3-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels These interactions can influence the metabolism of other compounds and impact overall cellular function
Transport and Distribution
The transport and distribution of 1-methyl-1H-pyrazole-3-carbonyl chloride within cells and tissues are essential for understanding its biological effects. The compound is transported across cell membranes and distributed to various cellular compartments . It may interact with transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-3-carbonyl chloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes
Propiedades
IUPAC Name |
1-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIPPIUHKRMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511322 | |
| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-60-4 | |
| Record name | 1-Methyl-1H-pyrazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1Ð?-pyrazole-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)




![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)




